N2-Isobutyryl-2'-O-methylguanosine
Overview
Description
N2-Isobutyryl-2’-O-methylguanosine: is a modified nucleoside analog. It is a purine nucleoside analog with broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is known for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-Isobutyryl-2’-O-methylguanosine involves the modification of guanosineThe reaction conditions often involve the use of protecting groups, such as silyl ethers, and reagents like methyl iodide for methylation .
Industrial Production Methods: Industrial production of N2-Isobutyryl-2’-O-methylguanosine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification techniques. The compound is typically produced as a solid, which is then dissolved in appropriate solvents for further use .
Chemical Reactions Analysis
Types of Reactions: N2-Isobutyryl-2’-O-methylguanosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside, potentially altering its biological activity.
Reduction: Reduction reactions can be used to remove protective groups or modify the compound’s structure.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups to the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used under conditions like reflux or room temperature
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N2-Isobutyryl-2’-O-methylguanosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used to study DNA synthesis and repair mechanisms, as well as to investigate the effects of nucleoside analogs on cellular processes.
Medicine: N2-Isobutyryl-2’-O-methylguanosine is explored for its potential in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development
Mechanism of Action
The mechanism of action of N2-Isobutyryl-2’-O-methylguanosine involves its incorporation into DNA during replication. This incorporation leads to the inhibition of DNA synthesis, which in turn induces apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, disrupting the normal cellular processes and leading to cell death .
Comparison with Similar Compounds
2’-O-Methylguanosine: Similar in structure but lacks the isobutyryl group at the N2 position.
N2-Isobutyrylguanosine: Similar but lacks the methyl group at the 2’-O position.
2’-O-Methyladenosine: Another nucleoside analog with similar modifications but different base structure
Uniqueness: N2-Isobutyryl-2’-O-methylguanosine is unique due to the presence of both the isobutyryl group at the N2 position and the methyl group at the 2’-O position. These modifications enhance its stability and biological activity, making it a potent antitumor agent .
Biological Activity
N2-Isobutyryl-2'-O-methylguanosine (N2-IBU-2'-OME-G) is a modified nucleoside with significant biological activity, particularly in the fields of molecular biology and pharmacology. Its chemical formula is C15H21N5O6, with a molecular weight of 367.36 g/mol. This compound exhibits various biochemical properties that make it a candidate for research in cancer therapies and as a tool in genetic studies.
Target Interactions
This compound functions primarily as a purine nucleoside analog. It interacts with key enzymes involved in DNA synthesis, such as DNA polymerase and ribonucleotide reductase, leading to inhibition of DNA replication and repair processes.
Induction of Apoptosis
The compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways. This results in reduced cell proliferation and increased cell death, highlighting its potential as an anticancer agent.
Biochemical Pathways
N2-IBU-2'-OME-G is involved in several critical biochemical pathways, particularly those related to nucleoside metabolism. It is metabolized by enzymes like nucleoside phosphorylase and adenosine deaminase, which convert it into active metabolites that exert biological effects .
Cellular Effects
This compound has demonstrated significant effects on various cell types:
- Cancer Cells : Induces apoptosis and inhibits growth.
- Normal Cells : Exhibits lower toxicity at therapeutic doses, suggesting a selective action against malignant cells.
Dosage and Temporal Effects
Research indicates that the effects of this compound vary with dosage:
- Low Doses : Effective in inhibiting tumor growth with minimal toxicity.
- High Doses : May lead to increased cytotoxicity, necessitating careful dosage management in therapeutic applications.
Chemotactic Activity
In chemotactic assays, this compound has shown an affinity for tissues, indicating potential roles in targeted delivery systems for therapeutic agents .
Research Applications
This compound has diverse applications across various scientific fields:
- Chemistry : Used as a building block for synthesizing oligonucleotides and other nucleic acid derivatives.
- Biology : Acts as an activator for DNA synthesis and is pivotal in studies involving RNA interference.
- Medicine : Exhibits antiviral and anticancer properties, making it a promising candidate for drug development.
- Industry : Employed in producing high-purity nucleosides for pharmaceutical applications.
In Vitro Studies
In laboratory settings, this compound has been tested for its ability to inhibit protein biosynthesis. One study reported IC50 values indicating effective inhibition of translation processes when used alongside mRNA constructs .
Animal Models
Dosage effects have been examined in animal models where this compound was administered to assess its anticancer efficacy. Results indicated significant tumor reduction without severe adverse effects at optimal dosing levels .
Properties
Molecular Formula |
C15H21N5O6 |
---|---|
Molecular Weight |
367.36 g/mol |
IUPAC Name |
N-[9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C15H21N5O6/c1-6(2)12(23)18-15-17-11-8(13(24)19-15)16-5-20(11)14-10(25-3)9(22)7(4-21)26-14/h5-7,9-10,14,21-22H,4H2,1-3H3,(H2,17,18,19,23,24) |
InChI Key |
RPULCYXEYODQOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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